molecular formula C14H10O2S B1667962 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol CAS No. 63676-22-2

2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol

Cat. No. B1667962
CAS RN: 63676-22-2
M. Wt: 242.29 g/mol
InChI Key: MDGWZLQPNOETLH-UHFFFAOYSA-N
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Description

“2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol” is a small molecule that belongs to the class of organic compounds known as 1-benzothiophenes . These are aromatic heterocyclic compounds containing the Benzo[b]thiophene ring system . It is used in the synthesis of Raloxifene, an estrogen receptor modulator .


Molecular Structure Analysis

The molecular formula of “2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol” is C14H10O2S . The molecular weight is 242.29 g/mol . The IUPAC name is 2-(4-hydroxyphenyl)-1-benzothiophen-6-ol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol” include a molecular weight of 242.29 g/mol and a molecular formula of C14H10O2S .

properties

IUPAC Name

2-(4-hydroxyphenyl)-1-benzothiophen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2S/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(16)8-14(10)17-13/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGWZLQPNOETLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332204
Record name RALOXIFENE CORE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol

CAS RN

63676-22-2
Record name 2-(4-Hydroxyphenyl)-1-benzothiophene-6-ol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(4-Hydroxyphenyl)-1-benzothiophene-6-ol
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Record name 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol
Source DrugBank
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Record name RALOXIFENE CORE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-hydroxyphenyl)-1-benzothiophene-6-ol
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Record name 2-(4-HYDROXYPHENYL)-1-BENZOTHIOPHENE-6-OL
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Synthesis routes and methods I

Procedure details

2-(4-Methoxyphenyl)-6-methoxybenzo[b]thiophene (10 g, 35.5 mmol) was suspended in 50 mL of 48% aqueous hydrobromic acid and 100 mL of glacial acetic acid. The reaction was heated to reflux under a nitrogen atmosphere for 120 hours. The reaction was allowed to cool and filtered. The solid product was washed with water and dried to yield 6.46 g of the title compound. 1H NMR: (CDCl3 -d6DMSO):δ 7.54 (d, 1H), 7.48 (d, 2H), 7.27 (s, 1H), 7.24 (m, 1H), 6.92 (d, 1H), 6.85 (d, 2H). MS(FD): m/e=242 (M+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 16.5 grams of 2-(4-methoxyphenyl)-6-methoxybenzothiophene and 50 grams of pyridine hydrochloride was prepared. The mixture was heated at 220° C. for six hours. The resulting mixture then was poured into an ice-water mixture. The mixture was filtered, and the collected solid was dried in air and recrystallized from methanol to obtain 10.5 grams of 2-(4-hydroxyphenyl)-6-hydroxybenzothiophene, melting point 305°-306° C.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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